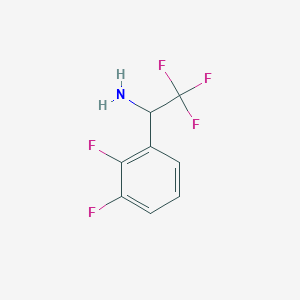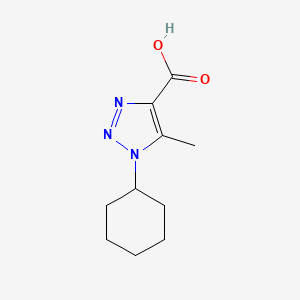
(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique oxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino acid derivatives and oxolane precursors, followed by cyclization and purification steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional functional groups, while reduction can produce simpler amino acid derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(5-methyloxolan-2-yl)propanoic acid
- (2S)-2-Amino-3-(5,5-dimethylthiazolan-2-yl)propanoic acid
Uniqueness
(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t6?,7-/m0/s1 |
InChI Key |
PUAQUQINYKVKOQ-MLWJPKLSSA-N |
Isomeric SMILES |
CC1(CCC(O1)C[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1(CCC(O1)CC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



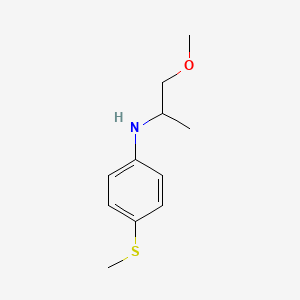
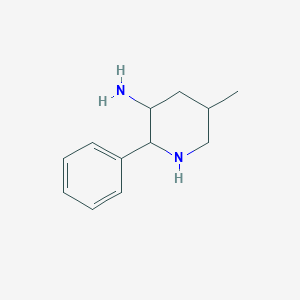

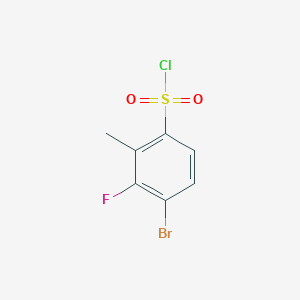
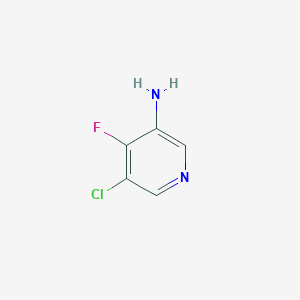
![4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine](/img/structure/B13276121.png)
![Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate](/img/structure/B13276122.png)
![(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13276129.png)
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13276135.png)
